molecular formula C17H16FNO4 B2730901 2-(2-ethoxy-4-formylphenoxy)-N-(4-fluorophenyl)acetamide CAS No. 575449-73-9

2-(2-ethoxy-4-formylphenoxy)-N-(4-fluorophenyl)acetamide

Cat. No.: B2730901
CAS No.: 575449-73-9
M. Wt: 317.316
InChI Key: ICDUJKCLONVJSV-UHFFFAOYSA-N
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Description

2-(2-ethoxy-4-formylphenoxy)-N-(4-fluorophenyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of an ethoxy group, a formyl group, and a fluorophenyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-ethoxy-4-formylphenoxy)-N-(4-fluorophenyl)acetamide typically involves the following steps:

    Formation of 2-ethoxy-4-formylphenol: This intermediate can be synthesized by the ethoxylation of 4-hydroxybenzaldehyde using ethyl iodide in the presence of a base such as potassium carbonate.

    Coupling with 4-fluoroaniline: The 2-ethoxy-4-formylphenol is then reacted with 4-fluoroaniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions such as:

    Catalysts: Use of catalysts to increase reaction efficiency.

    Solvents: Selection of appropriate solvents to enhance solubility and reaction rates.

    Temperature and Pressure: Control of temperature and pressure to ensure optimal yields.

Chemical Reactions Analysis

Types of Reactions

2-(2-ethoxy-4-formylphenoxy)-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 2-(2-ethoxy-4-carboxyphenoxy)-N-(4-fluorophenyl)acetamide.

    Reduction: 2-(2-ethoxy-4-hydroxyphenoxy)-N-(4-fluorophenyl)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-ethoxy-4-formylphenoxy)-N-(4-fluorophenyl)acetamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-ethoxy-4-formylphenoxy)-N-(4-fluorophenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The exact pathways involved can vary, but common mechanisms include:

    Enzyme Inhibition: Binding to the active site of an enzyme, preventing substrate access.

    Receptor Binding: Interacting with cell surface receptors, triggering downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(2-ethoxy-4-formylphenoxy)-N-(4-chlorophenyl)acetamide: Similar structure but with a chlorine atom instead of fluorine.

    2-(2-ethoxy-4-formylphenoxy)-N-(4-bromophenyl)acetamide: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

2-(2-ethoxy-4-formylphenoxy)-N-(4-fluorophenyl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of compounds, making them more effective in certain applications.

Properties

IUPAC Name

2-(2-ethoxy-4-formylphenoxy)-N-(4-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO4/c1-2-22-16-9-12(10-20)3-8-15(16)23-11-17(21)19-14-6-4-13(18)5-7-14/h3-10H,2,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICDUJKCLONVJSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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